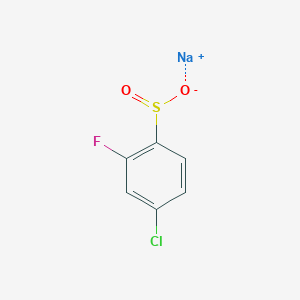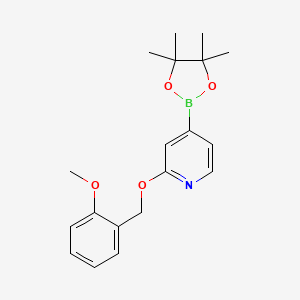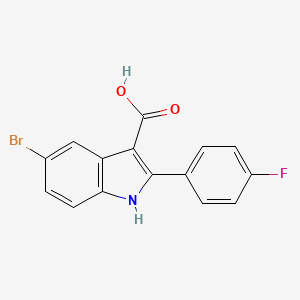
(4-Bromo-3-methyl-1,2-phenylene)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-methyl-1,2-phenylene)dimethanol is an organic compound with the molecular formula C9H11BrO2 It is a derivative of phenylene with two hydroxymethyl groups and a bromine atom attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methyl-1,2-phenylene)dimethanol typically involves the bromination of 3-methyl-1,2-phenylene followed by the introduction of hydroxymethyl groups. One common method involves the reaction of 3-methyl-1,2-phenylene with bromine in the presence of a catalyst to form 4-bromo-3-methyl-1,2-phenylene. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methyl-1,2-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-3-methyl-1,2-phenylenedicarboxylic acid.
Reduction: 4-Hydroxy-3-methyl-1,2-phenylene.
Substitution: 4-Amino-3-methyl-1,2-phenylene or 4-Mercapto-3-methyl-1,2-phenylene.
Scientific Research Applications
(4-Bromo-3-methyl-1,2-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methyl-1,2-phenylene)dimethanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-1,2-phenylene)dimethanol: Similar structure but lacks the methyl group at the 3-position.
(4-Bromo-2,3-dimethylphenyl)(methyl)sulfane: Contains a sulfane group instead of hydroxymethyl groups.
2-Hydroxy-5-methyl-1,3-phenylenedimethanol: Similar structure but with hydroxyl groups instead of bromine.
Uniqueness
(4-Bromo-3-methyl-1,2-phenylene)dimethanol is unique due to the presence of both bromine and hydroxymethyl groups on the aromatic ring.
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
[4-bromo-2-(hydroxymethyl)-3-methylphenyl]methanol |
InChI |
InChI=1S/C9H11BrO2/c1-6-8(5-12)7(4-11)2-3-9(6)10/h2-3,11-12H,4-5H2,1H3 |
InChI Key |
QYXHZAVGPSDBKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1CO)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloro-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13084423.png)
![1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline](/img/structure/B13084424.png)







![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)
![1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13084471.png)
![Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13084472.png)
![6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine](/img/structure/B13084480.png)

